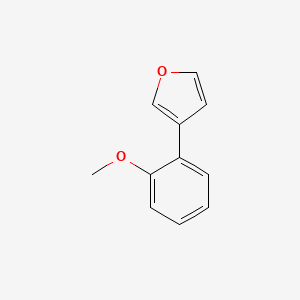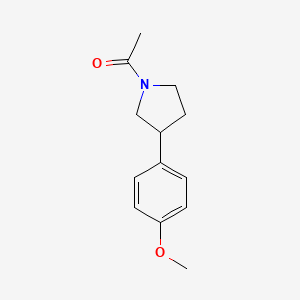
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone is a chemical compound that belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a pyrrolidine ring attached to the ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine. The reaction is facilitated by the use of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine. The reaction is carried out in N,N-dimethylformamide (DMF) at 40°C for about 4 hours. The product is then extracted using ethyl acetate and purified by silica-gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanol.
Substitution: Formation of halogenated derivatives like 4-bromo-1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone.
Applications De Recherche Scientifique
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The methoxy group on the phenyl ring can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-Fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a fluorine atom instead of a hydrogen atom on the phenyl ring.
Uniqueness
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of the methoxyphenyl and pyrrolidine moieties provides a distinct structural framework that can be exploited for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H17NO2/c1-10(15)14-8-7-12(9-14)11-3-5-13(16-2)6-4-11/h3-6,12H,7-9H2,1-2H3 |
Clé InChI |
PWZIXKUQVIMJOA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(C1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


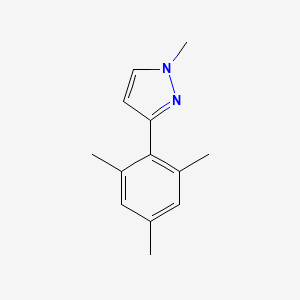
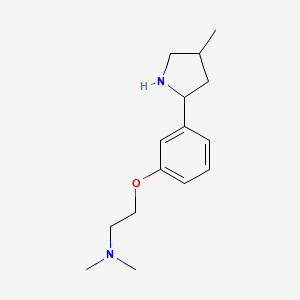
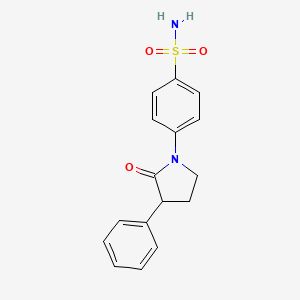
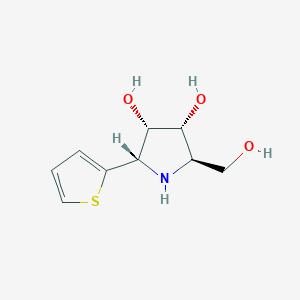
![2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12873385.png)
![3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)
![6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873417.png)

![3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol](/img/structure/B12873430.png)

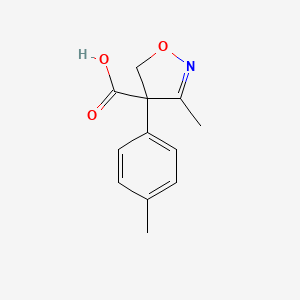
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
